molecular formula C15H14N2O4 B14389660 2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 89914-18-1

2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14389660
CAS No.: 89914-18-1
M. Wt: 286.28 g/mol
InChI Key: VCGKQWQCLDGKPH-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C13H10N2O4 It is known for its unique structure, which includes both isoindole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with piperidine derivatives under controlled conditions. One common method involves the use of phthalic anhydride and glutarimide as starting materials . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoindole and piperidine rings makes it a versatile compound for various applications.

Properties

CAS No.

89914-18-1

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C15H14N2O4/c18-12-6-3-7-13(19)16(12)8-9-17-14(20)10-4-1-2-5-11(10)15(17)21/h1-2,4-5H,3,6-9H2

InChI Key

VCGKQWQCLDGKPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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